molecular formula C26H36N2O4 B1507013 Desisopropyl ethyl verapamil CAS No. 67018-83-1

Desisopropyl ethyl verapamil

Cat. No.: B1507013
CAS No.: 67018-83-1
M. Wt: 440.6 g/mol
InChI Key: DJESQVUROIXZIM-UHFFFAOYSA-N
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Description

Desisopropyl ethyl verapamil: is a metabolite of verapamil, a well-known calcium channel blocker used primarily in cardiovascular treatments. This compound plays a significant role in the metabolism and pharmacokinetics of verapamil, influencing its therapeutic effects and potential side effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of desisopropyl ethyl verapamil typically involves the O-demethylation of verapamil. This process can be achieved using various reagents and conditions, such as oxidizing agents like hydrogen peroxide or using specific enzymes that catalyze the demethylation reaction.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out under controlled conditions to ensure purity and yield. Large-scale reactions are conducted in reactors with precise temperature and pH control to optimize the demethylation process. The resulting product is then purified through techniques such as chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Desisopropyl ethyl verapamil primarily undergoes demethylation reactions . This involves the removal of a methyl group from the verapamil molecule.

Common Reagents and Conditions

  • Oxidizing Agents: : Hydrogen peroxide, ozone, or specific enzymes.

  • Reaction Conditions: : Controlled temperature and pH levels to facilitate the demethylation process.

Major Products Formed

The major product formed from the demethylation of verapamil is this compound itself. This compound is crucial in understanding the metabolism of verapamil and its pharmacological effects.

Scientific Research Applications

Desisopropyl ethyl verapamil is extensively studied in scientific research due to its role in the metabolism of verapamil. It is used in:

  • Cardiovascular Research: : To understand the pharmacokinetics and pharmacodynamics of verapamil.

  • Drug Metabolism Studies: : To investigate how verapamil is metabolized in the body and the formation of its metabolites.

  • Pharmacology: : To explore potential therapeutic applications and side effects of verapamil and its metabolites.

Mechanism of Action

Desisopropyl ethyl verapamil exerts its effects through the demethylation of verapamil , which influences its activity as a calcium channel blocker. The molecular targets and pathways involved include:

  • Calcium Channels: : Verapamil and its metabolites block calcium channels, reducing calcium influx into cells, which helps in lowering blood pressure and treating arrhythmias.

  • Metabolic Pathways: : The demethylation process alters the pharmacokinetic profile of verapamil, affecting its absorption, distribution, metabolism, and excretion.

Comparison with Similar Compounds

Desisopropyl ethyl verapamil is compared with other calcium channel blockers such as amlodipine, diltiazem, and nifedipine. While all these compounds share the common mechanism of calcium channel blockade, this compound is unique in its role as a metabolite of verapamil, influencing its overall pharmacological profile.

Similar Compounds

  • Amlodipine

  • Diltiazem

  • Nifedipine

Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-ethylpentanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H36N2O4/c1-7-26(19-27,21-10-12-23(30-4)25(18-21)32-6)14-8-15-28(2)16-13-20-9-11-22(29-3)24(17-20)31-5/h9-12,17-18H,7-8,13-16H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJESQVUROIXZIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H36N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67018-83-1
Record name D-525
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067018831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2RS)-2-(3,4-DIMETHOXYPHENYL)-5-((2-(3,4-DIMETHOXYPHENYL)ETHYL)(METHYL)AMINO)-2-ETHYLPENTANENITRILE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VYK4J9OWU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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